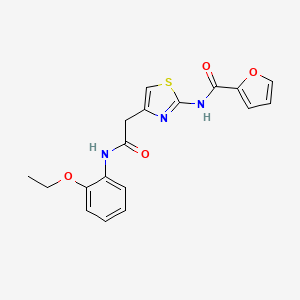

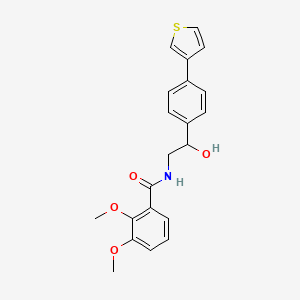

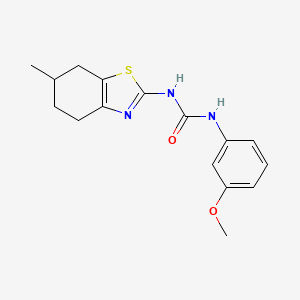

![molecular formula C15H15NO5S B2628179 4-Methoxy-2-{[(4-methylphenyl)sulfonyl]methyl}-1-nitrobenzene CAS No. 109005-38-1](/img/structure/B2628179.png)

4-Methoxy-2-{[(4-methylphenyl)sulfonyl]methyl}-1-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-Methoxy-2-{[(4-methylphenyl)sulfonyl]methyl}-1-nitrobenzene” is a complex organic molecule. It contains a benzene ring, which is a cyclic compound with alternating double bonds, and has various functional groups attached to it, including a methoxy group (-OCH3), a nitro group (-NO2), and a sulfonyl group (-SO2-). The presence of these functional groups can significantly influence the compound’s chemical behavior .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the nitro group could be introduced through a nitration reaction, which involves treating benzene with a mixture of concentrated nitric and sulfuric acids . The methoxy group could be introduced through a Friedel-Crafts alkylation . The sulfonyl group could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene ring provides a planar, aromatic base for the molecule, while the various functional groups would add steric bulk and influence the overall shape of the molecule .Chemical Reactions Analysis

The compound’s reactivity would be largely determined by its functional groups. For instance, the nitro group is electron-withdrawing, which means it would deactivate the benzene ring towards electrophilic aromatic substitution . The methoxy group, on the other hand, is electron-donating and would activate the benzene ring towards such reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a nitro group could make the compound more polar and increase its boiling point. The methoxy group could increase the compound’s solubility in organic solvents .科学的研究の応用

1. Influence on Azo-Coupling Reactions

- The kinetics of azo-coupling reactions involving 4-nitrobenzenediazonium and 4-sulfobenzenediazonium ions with substituted phenols like 4-methoxyphenol were studied. The reactivity of 4-methoxyphenol was significantly higher compared to 4-methylphenol. This highlights the influence of methoxy groups on the reactivity of benzene derivatives in electrophilic aromatic substitution reactions (Kulič, Titz, & Večeřa, 1975).

2. Reaction with Substituted Phthalic Esters

- Research on the reaction of dimethyl 3-nitrophthalate with mixtures of dimethyl sulfoxide and sodium methoxide led to the production of compounds like 4-methoxyphthalic acid. Such reactions are important in understanding the synthesis pathways of various aromatic compounds (Otsuji, Yabune, & Imoto, 1969).

3. Synthesis of 4-Methoxyphenol

- A study on synthesizing 4-methoxyphenol from 4-methoxy-1-nitrobenzene explored the reaction conditions and factors affecting yields. This research provides insights into efficient methods for producing such compounds, crucial for various industrial applications (Jian, 2000).

4. Photoreagents for Protein Crosslinking

- 4-Nitrophenyl ethers, including those derived from methoxy-p-nitrobenzenes, have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds react with amines upon irradiation with light, indicating their potential in biochemical applications (Jelenc, Cantor, & Simon, 1978).

5. Synthesis of Cardiotonic Drugs

- The synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in cardiotonic drug production, utilized readily available compounds like 4-methyl-3-nitrobenzenesulfonic acid. This illustrates the importance of such methoxy-nitrobenzene derivatives in pharmaceutical synthesis (Lomov, 2019).

6. Cleavage of the Methylenedioxy Ring

- Studies on the cleavage of the methylenedioxy ring in compounds like 4-methoxy-nitrobenzenes revealed the formation of hydroxybenzene derivatives. Understanding such reactions is crucial for synthesizing various aromatic compounds (Kobayashi, Okimoto, & Imakura, 1982).

7. Antimalarial/Anticancer Activities

- A study reported that 4-methoxyphenyl p-toluenesulfonate, a related compound, exhibits selective antimalarial and anticancer properties. This indicates the potential therapeutic applications of these compounds (Betts et al., 2006).

将来の方向性

特性

IUPAC Name |

4-methoxy-2-[(4-methylphenyl)sulfonylmethyl]-1-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-11-3-6-14(7-4-11)22(19,20)10-12-9-13(21-2)5-8-15(12)16(17)18/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDHRNFHTJFSKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2-{[(4-methylphenyl)sulfonyl]methyl}-1-nitrobenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

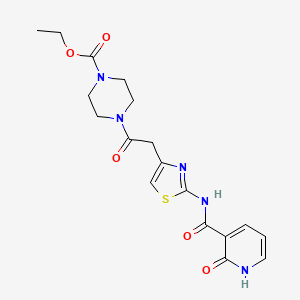

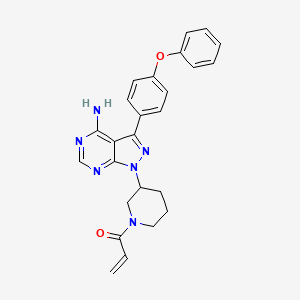

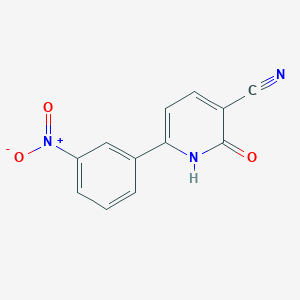

![4-Ethoxy-3-[(furan-2-ylmethyl)amino]-4-oxobutanoic acid (non-preferred name)](/img/structure/B2628097.png)

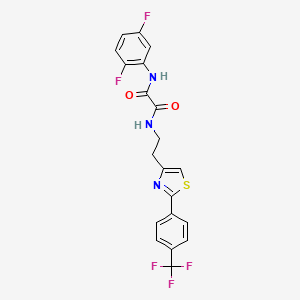

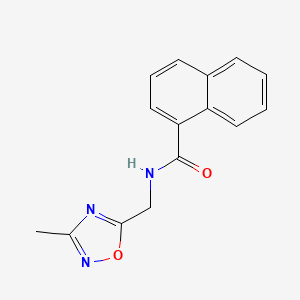

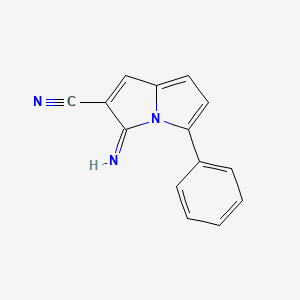

![N-phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2628099.png)

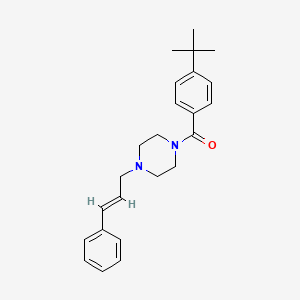

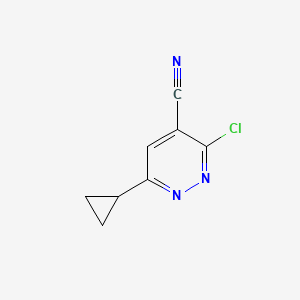

![[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methanamine;dihydrochloride](/img/structure/B2628103.png)